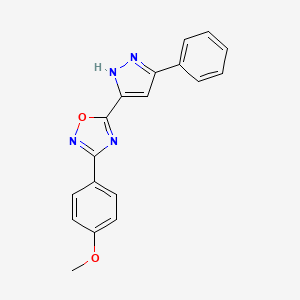
3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H14N4O2 and its molecular weight is 318.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
Structure and Synthesis
The molecular structure of the compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with a pyrazole moiety and substituted with methoxy and phenyl groups. The synthesis typically involves the reaction of suitable hydrazones with carboxylic acid derivatives under acidic conditions. The detailed synthetic pathway involves refluxing specific precursors in organic solvents, leading to moderate yields of the desired product .
Anticancer Properties
-
Mechanism of Action :
- The 1,2,4-oxadiazole scaffold exhibits significant anticancer properties by interacting with various biological targets. These include:
- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies indicate that compounds within this class can increase p53 expression and activate caspase pathways, leading to apoptosis in cancer cells .
- The 1,2,4-oxadiazole scaffold exhibits significant anticancer properties by interacting with various biological targets. These include:
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:
Other Biological Activities
Beyond anticancer effects, oxadiazole derivatives have been investigated for additional biological activities:
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The oxadiazole scaffold has also been linked to anti-inflammatory activities through modulation of inflammatory pathways .
Case Studies
Several studies highlight the biological efficacy of oxadiazole derivatives:
- Case Study 1 :
- Case Study 2 :
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-23-14-9-7-13(8-10-14)17-19-18(24-22-17)16-11-15(20-21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMDFGAVKRPNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














